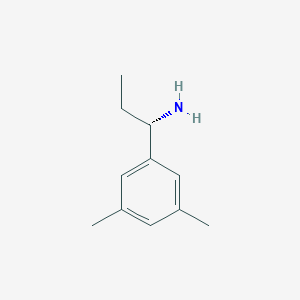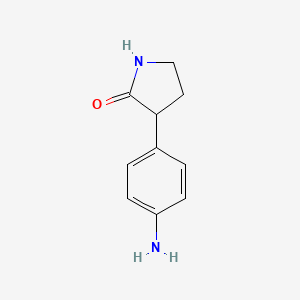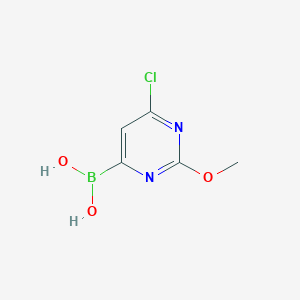
4-Bromo-2-phenoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-phenoxypyridine is an organic compound that belongs to the class of phenoxypyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in the development of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Bromo-2-phenoxypyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a bromopyridine with a phenoxyboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-phenoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-phenoxypyridine and 4-thio-2-phenoxypyridine.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-phenoxypyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival . The compound’s phenoxy group enhances its binding affinity to these targets, making it a potent inhibitor.
Comparación Con Compuestos Similares
4-Bromo-2-phenoxypyridine can be compared with other similar compounds such as:
4-Phenoxyquinazoline: Similar in structure but contains a quinazoline ring instead of a pyridine ring.
2-Phenoxyquinoxaline: Contains a quinoxaline ring and exhibits different biological activities.
2-Phenoxypyridine: Lacks the bromine atom, which affects its reactivity and applications.
The presence of the bromine atom in this compound makes it more reactive and versatile in various chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C11H8BrNO |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
4-bromo-2-phenoxypyridine |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
FRKVIISCCFRFDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)



![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)

![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)



![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)
![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)


